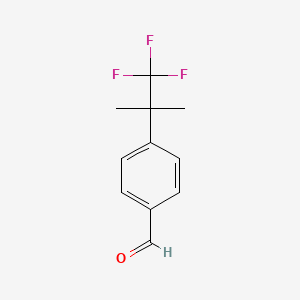

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWPJILIJSVIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde typically involves the reaction of 4-isopropylbenzaldehyde with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid.

Reduction: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Benzaldehydes

- 4-(N,N-Dimethylamino)benzaldehyde (7a) and 4-(N,N-diethylamino)benzaldehyde (7b) (): These compounds react with indolo-thiopyrylium precursors to form cyanine dyes (e.g., 8a-c) in high yields (78% for 8a) under refluxing methanol. The electron-donating amino groups facilitate nucleophilic addition and condensation reactions, contrasting with the electron-withdrawing trifluoromethyl group in 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde, which may slow such reactions but improve thermal stability .

Piperazine-Fluorophenyl-Substituted Benzaldehyde ():

4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde is synthesized via a multi-step route involving 4-fluorobenzaldehyde and piperazine derivatives. This compound’s aldehyde group participates in thiosemicarbazide condensations to form hydrazine-carbothioamide intermediates (2 ), which are further cyclized into thiazolylhydrazones (3a–l ). In contrast, the trifluoroalkyl group in the target compound may hinder such cyclizations due to steric bulk but could enhance binding affinity in enzyme inhibitors .

Boronate-Ester-Substituted Benzaldehydes ():

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde (CAS 1432571-98-6) shares structural similarity (84%) with the target compound. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, whereas the aldehyde group in the target compound is more suited for condensations or nucleophilic additions. The trifluoromethyl group in both compounds enhances hydrophobicity and electronic effects .

Physical and Chemical Properties

Research Findings and Contrasts

- Synthetic Yields: Amino-substituted benzaldehydes (e.g., 7a-b) achieve higher yields (~78%) in cyanine dye synthesis compared to trifluoroalkyl analogs, likely due to reduced steric hindrance and enhanced electronic activation .

- Biological Activity : Piperazine-fluorophenyl benzaldehydes yield acetylcholinesterase (AChE) inhibitors, whereas the trifluoroalkyl group in the target compound may optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

- Functionalization Potential: Boronate-substituted analogs () are superior for metal-catalyzed reactions, while the target compound’s aldehyde is more reactive in nucleophilic additions or condensations .

Biological Activity

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde, with the CAS number 1418296-99-7, is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C11H11F3O

- Molecular Weight : 220.2 g/mol

- Structure : The compound features a trifluoromethyl group attached to a benzaldehyde moiety, which is known to enhance lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various fluorinated compounds against bacterial strains, this compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to cell cycle arrest and apoptosis. The compound's ability to modulate signaling pathways related to cell survival further underscores its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, which is a critical factor in inducing apoptosis.

- Cell Cycle Arrest : It has been observed that the compound affects cell cycle progression by inhibiting key regulatory proteins involved in the transition from G1 to S phase.

- Membrane Disruption : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing it to integrate into cellular membranes and disrupt their integrity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various fluorinated aldehydes. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Control Antibiotic | 8 | 16 |

| This compound | 16 | 32 |

Study 2: Anticancer Activity

In another study focusing on cancer therapeutics published in Cancer Research, researchers treated various cancer cell lines with different concentrations of the compound. The findings showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3.

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 15 |

| 25 | 35 |

| 50 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.